Tri-t-butylphosphonium trifluoromethanesulfonate
Overview
Description
Tri-t-butylphosphonium trifluoromethanesulfonate is a chemical compound with the molecular formula C13H28F3O3PS and a molecular weight of 352.39 g/mol . It is a phosphonium salt that is commonly used in various chemical reactions and research applications due to its unique properties.
Mechanism of Action
Target of Action
Tri-t-butylphosphonium trifluoromethanesulfonate is a type of phosphine ligand precursor . Phosphine ligands are a class of organophosphorus compounds that have a central phosphorus atom connected to three carbon atoms . They are commonly used in various stoichiometric and catalytic processes .
Mode of Action
The compound interacts with its targets by replacing the neat phosphine in a variety of stoichiometric and catalytic processes . The free phosphine can be easily generated in situ by adding a Brønsted base .
Biochemical Pathways
Phosphine ligands are known to play a crucial role in various chemical reactions, including cross-coupling reactions .
Result of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
This compound is remarkably air- and moisture-stable compared to the malodorous and pyrophoric parent phosphines . This stability suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as air and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-t-butylphosphonium trifluoromethanesulfonate typically involves the reaction of tri-t-butylphosphine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and precise control of reaction conditions to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
Tri-t-butylphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce a variety of phosphonium salts with different functional groups .
Scientific Research Applications
Tri-t-butylphosphonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in various catalytic reactions, including Suzuki cross-coupling and Heck reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tri-t-butylphosphonium trifluoromethanesulfonate include:
- Tri-t-butylphosphonium tetrafluoroborate
- Tri-t-butylphosphonium chloride
- Tri-t-butylphosphonium bromide
Uniqueness
This compound is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other phosphonium salts. This makes it particularly useful in specific catalytic and synthetic applications .
Properties
IUPAC Name |
tritert-butylphosphanium;trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.CHF3O3S/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)8(5,6)7/h1-9H3;(H,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAVINYLAQGRDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28F3O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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